2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide
Description
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide is an organic compound with a complex structure
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-5-9-16(11-13)19-18(21)12-20(24(4,22)23)17-10-6-8-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
UCTYFAZOANZYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide typically involves the reaction of 2,3-dimethylphenylmethanesulfonamide with 3-methylphenylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonyl chloride and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)methanesulfonamide
- N-(3-methylphenyl)acetamide
- N-(2,3-dimethylphenyl)methanesulfonamide
Uniqueness
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide is unique due to the presence of both sulfonamide and acetamide groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
